molecular formula C18H19N5O2 B2657540 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 1903601-96-6

3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2657540
CAS No.: 1903601-96-6
M. Wt: 337.383
InChI Key: WOTLDNPVISKGRI-UHFFFAOYSA-N
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Description

3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex heterocyclic compound that features a pyrazole, pyrrolidine, and oxadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursorsThe pyrrolidine ring is then introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-20-17(25-21-12)15-11-23(18(24)16-8-9-19-22(16)2)10-14(15)13-6-4-3-5-7-13/h3-9,14-15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTLDNPVISKGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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